

# Determining the Effective Dose of ATL1102 In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing strategies for ATL1102, a second-generation antisense oligonucleotide targeting CD49d mRNA. The protocols and data presented are compiled from preclinical and clinical studies in various disease models, offering a valuable resource for designing future in vivo experiments and clinical trials.

### **Mechanism of Action**

ATL1102 is an immunomodulatory 2'MOE gapmer antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of CD49d, a subunit of the  $\alpha4\beta1$  integrin Very Late Antigen-4 (VLA-4).[1][2][3] By binding to the CD49d RNA, ATL1102 initiates the degradation of the mRNA by intracellular RNase H.[1][2] This downregulation of CD49d expression on the surface of lymphocytes impedes their survival, activation, and migration to sites of inflammation.[1][2][4] The expression of CD49d on T lymphocytes is correlated with disease severity in conditions like Duchenne Muscular Dystrophy (DMD), making it a key therapeutic target.[1][5]





Click to download full resolution via product page

Caption: Mechanism of action of ATL1102.

## **Quantitative Data Summary of In Vivo Dosing**

The following tables summarize the dosing regimens of ATL1102 used in key preclinical and clinical studies.

## **Table 1: Preclinical Dosing in mdx Mouse Model of DMD**



| Parameter               | Details                                               |  |  |
|-------------------------|-------------------------------------------------------|--|--|
| Animal Model            | mdx mouse                                             |  |  |
| Drug                    | ISIS 348574 (mouse-specific CD49d ASO)                |  |  |
| Dose Levels             | 5 mg/kg/week (low dose) and 20 mg/kg/week (high dose) |  |  |
| Route of Administration | Subcutaneous injection                                |  |  |
| Treatment Duration      | 6 weeks                                               |  |  |
| Key Finding             | Reduction in CD49d mRNA expression in muscle.[2][6]   |  |  |

Table 2: Clinical Trial Dosing in Human Patients

| Indication                                                 | Study<br>Phase                                              | Dose              | Route of<br>Administrat<br>ion | Dosing<br>Schedule                           | Duration                                                               |
|------------------------------------------------------------|-------------------------------------------------------------|-------------------|--------------------------------|----------------------------------------------|------------------------------------------------------------------------|
| Relapsing-<br>Remitting<br>Multiple<br>Sclerosis<br>(RRMS) | Phase II                                                    | 200 mg            | Subcutaneou<br>s               | 3 times in the first week, then twice weekly | 8 weeks                                                                |
| Duchenne<br>Muscular<br>Dystrophy<br>(DMD)                 | Phase II<br>(Open-label)                                    | 25 mg             | Subcutaneou<br>s               | Once weekly                                  | 24 weeks                                                               |
| Duchenne<br>Muscular<br>Dystrophy<br>(DMD)                 | Phase IIb (Randomized , Double- blind, Placebo- controlled) | 25 mg or 50<br>mg | Subcutaneou<br>s               | Once weekly                                  | 24 weeks (Part A), followed by a 24-week open-label extension (Part B) |



## **Experimental Protocols**

This section details the methodologies for key experiments cited in the ATL1102 studies.

## Protocol 1: Administration of ATL1102 in a Preclinical Mouse Model

Objective: To determine the effect of a mouse-specific CD49d antisense oligonucleotide (ASO) on CD49d mRNA expression in the mdx mouse model of DMD.

#### Materials:

- mdx mice
- ISIS 348574 (mouse-specific CD49d ASO)
- Sterile saline
- Syringes and needles for subcutaneous injection
- Anesthesia (e.g., isoflurane)
- Tissue collection and RNA extraction reagents

#### Procedure:

- Animal Acclimatization: Acclimate mdx mice to the facility for at least one week before the start of the experiment.
- Grouping: Randomly assign mice to three groups: saline control, low dose (5 mg/kg/week), and high dose (20 mg/kg/week).
- Dosing Preparation: Prepare fresh solutions of ISIS 348574 in sterile saline on each dosing day.
- Administration: Administer the prepared doses or saline via subcutaneous injection once weekly for 6 weeks.



- Monitoring: Monitor animals regularly for any adverse effects.
- Tissue Collection: At the end of the 6-week treatment period, anesthetize the mice and collect muscle tissue (e.g., gastrocnemius, tibialis anterior).
- RNA Analysis: Extract total RNA from the muscle tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of CD49d mRNA. Normalize the expression to a stable housekeeping gene.

## Protocol 2: Phase II Clinical Trial Protocol for ATL1102 in DMD

Objective: To assess the safety, tolerability, and efficacy of ATL1102 in non-ambulatory boys with DMD.

Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension.[7][8]

Participant Population: Non-ambulant boys with a confirmed diagnosis of DMD, aged 10 to <18 years.[7][8]

Workflow:







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosing commenced in the ATL1102 toxicology study Percheron Therapeutics Limited (ASX:PER) Listcorp. [listcorp.com]
- 4. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antisense ATL1102 | DMD Hub [dmdhub.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Determining the Effective Dose of ATL1102 In Vivo: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138660#determining-the-effective-dose-of-atl1102-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com